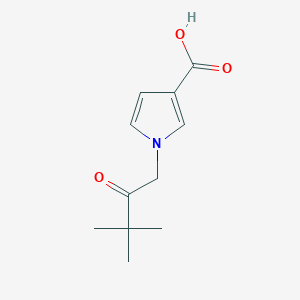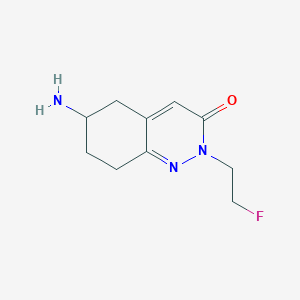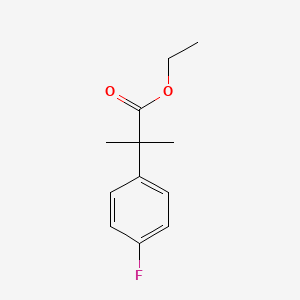
Ethyl 2-(4-fluorophenyl)-2-methylpropanoate
Vue d'ensemble
Description
“Ethyl 2-(4-fluorophenyl)acetate” is a compound with the CAS Number: 587-88-2 . It is stored at room temperature and has a purity of 95%. It is in powder form .
Molecular Structure Analysis
The InChI code for “Ethyl 2-(4-fluorophenyl)acetate” is 1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 .
Physical And Chemical Properties Analysis
“Ethyl 2-(4-fluorophenyl)acetate” has a molecular weight of 182.19 . It is a powder and is stored at room temperature .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Ethyl 2-(4-fluorophenyl)-2-methylpropanoate has been synthesized and evaluated for its biological activities. A derivative of this compound, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, exhibited potent cytotoxic activity against various human cancer cell lines and displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi et al., 2021).
Chemical Synthesis
The compound has been utilized in complex chemical synthesis procedures. For example, it played a role in the multi-step synthesis of [14C]flupirtine maleate, a process involving various intermediates and yielding a compound with significant radioactivity, as determined by high-performance liquid chromatography and liquid scintillation counting (Choi et al., 1987).
Study of Conformational Behavior
Research has also been conducted to understand the conformational behavior of related compounds. For instance, ethyl 2-pentenoate, a closely related compound, was studied using variable-temperature NMR, showing preferences for specific molecular conformations. This study provides insights into the molecular interactions and steric effects in similar compounds (Gung & Yanik, 1996).
Development of Biocompatible Luminogens
Ethyl 2-(diethoxyphosphoryl)-2-methylpropanoate, another related compound, has been used in the design and synthesis of nonaromatic biocompatible macromolecular luminogens. These have applications in sensitive detection and removal of Fe(III) and Cu(II), as well as in cell-imaging, demonstrating their potential for multipurpose applications (Dutta et al., 2020).
Crystallographic Studies
Crystallographic studies of derivatives such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate have been conducted. These studies provide detailed structural information and insights into intramolecular interactions, which are crucial for understanding the compound's properties and potential applications (Sapnakumari et al., 2014).
Potential as a Herbicide
Ethyl 2-(4-fluorophenyl)-2-methylpropanoate has also been investigated for agricultural applications. A study developed an efficient synthetic method for the herbicide carfentrazone-ethyl, highlighting its potential use in controlling undesirable vegetation (Fan et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDQFWQOZRJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488798.png)
![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B1488799.png)
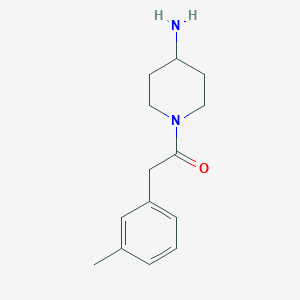
![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488803.png)


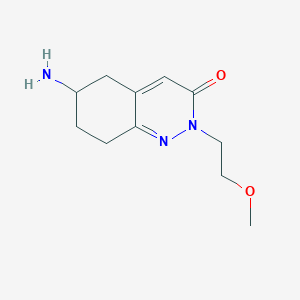
![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)
